1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9BrClF3O It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as potassium carbonate or sodium hydride, is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic substitution reaction proceeds via the formation of an intermediate, which then undergoes further substitution to yield the final product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Binding Interactions: The presence of halogen atoms and trifluoromethoxy groups can enhance binding interactions with target molecules, increasing the compound’s efficacy.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene can be compared with similar compounds to highlight its uniqueness:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chlorine atom, which can affect its reactivity and binding interactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene: The presence of two trifluoromethyl groups can lead to different chemical properties and applications.
1-Bromo-3-(trifluoromethoxy)benzene: The absence of the propyl group can influence the compound’s solubility and reactivity.
Properties
Molecular Formula |
C10H9BrClF3O |
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Molecular Weight |
317.53 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-chloro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
XNGZXPCEWHOYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)OC(F)(F)F)Cl |
Origin of Product |
United States |
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